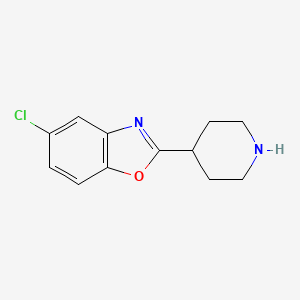

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQQZDBUIIQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-(4-piperidyl)benzoxazole: Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary

5-Chloro-2-(4-piperidyl)benzoxazole (CAS: 199292-93-8) is a bicyclic heterocyclic building block characterized by a benzoxazole core substituted with a chlorine atom at the 5-position and a piperidine ring at the 2-position.[1][2] This compound serves as a critical pharmacophore in drug discovery, particularly for G-protein coupled receptors (GPCRs) and kinase inhibitors. Its secondary amine functionality allows for rapid diversification, making it an ideal "warhead" carrier or linker in fragment-based drug design (FBDD).

This guide provides a validated technical analysis of its molecular weight, synthesis, and application in high-throughput screening campaigns.

Physicochemical Core: Molecular Weight & Structural Analysis[1]

Accurate molecular weight determination is the cornerstone of stoichiometric calculations in synthesis and identification in mass spectrometry (LC-MS).[1]

Molecular Weight Data

| Property | Value | Notes |

| Chemical Formula | C₁₂H₁₃ClN₂O | |

| Average Molecular Weight | 236.70 g/mol | Used for molarity calculations in the lab.[1] |

| Monoisotopic Mass | 236.0716 Da | Essential for High-Resolution Mass Spec (HRMS).[1] |

| Isotopic Pattern | M (100%), M+2 (~32%) | Distinctive 3:1 ratio due to Chlorine-35/37 isotopes. |

| CAS Number | 199292-93-8 | Note: Distinct from 5-chloro-benzimidazolone analogs.[1] |

Structural Logic & Numbering

The compound comprises two distinct domains:

-

The Benzoxazole Core: A planar, lipophilic system. The chlorine at position 5 modulates metabolic stability (blocking para-hydroxylation) and electronic density.

-

The Piperidyl Moiety: Attached at the C4' position of the piperidine to the C2 position of the benzoxazole. The exposed secondary amine (N1') is the primary vector for SAR (Structure-Activity Relationship) expansion.[1]

Numbering Verification:

-

Position 1 (O): Oxygen atom of the oxazole ring.

-

Position 2 (C): The carbon connecting the oxazole to the piperidine.

-

Position 3 (N): Nitrogen atom of the oxazole ring.

-

Position 5 (C): Carbon on the benzene ring bearing the chlorine atom (derived from the para-position relative to the phenol hydroxyl in the starting material).

Synthetic Pathways & Protocols

The synthesis of 5-Chloro-2-(4-piperidyl)benzoxazole relies on the cyclodehydration of ortho-aminophenols with carboxylic acid derivatives.[1] The most robust method utilizes Polyphosphoric Acid (PPA) as both solvent and condensing agent.

Reaction Mechanism (Graphviz)[1]

Validated Experimental Protocol

Objective: Synthesis of 5-Chloro-2-(4-piperidyl)benzoxazole via PPA cyclization.

Reagents:

-

2-Amino-4-chlorophenol (1.0 eq)[1]

-

Piperidine-4-carboxylic acid (Isonipecotic acid) (1.1 eq)[1]

-

Polyphosphoric Acid (PPA) (10-15 g per gram of reactant)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to PPA viscosity), charge PPA and heat to 100°C to reduce viscosity.

-

Addition: Add 2-Amino-4-chlorophenol and Isonipecotic acid simultaneously.

-

Reaction: Increase temperature to 180–200°C and stir for 4–6 hours. The high temperature is critical to drive the entropy-disfavored ring closure.[1]

-

Quenching: Cool the mixture to ~80°C. Pour the syrup slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product (as a salt) will dissolve.

-

Isolation: Basify the aqueous solution to pH >10 using 50% NaOH or NH₄OH. The free base will precipitate.

-

Purification: Extract with Ethyl Acetate or Dichloromethane. Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Critical Control Point: Ensure the piperidine nitrogen is not inadvertently acylated if using acid chloride methods. The PPA method avoids this by using the carboxylic acid directly, though N-protection (e.g., N-Boc-isonipecotic acid) is recommended if side reactions occur, followed by deprotection.

Analytical Validation (Quality Control)[1]

To ensure the integrity of the scaffold before using it in downstream assays, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Benzoxazole Aromatics: Look for a characteristic pattern for the 5-chloro substituted ring.[1][3][4][5]

-

~7.7 ppm (d, J=2 Hz, 1H): Proton at C4 (ortho to Cl and N).

-

~7.6 ppm (d, J=8 Hz, 1H): Proton at C7 (ortho to O).

-

~7.3 ppm (dd, 1H): Proton at C6.

-

-

Piperidine Aliphatics:

-

~3.0–3.2 ppm (m, 1H): Methine proton at C4' (alpha to benzoxazole).

-

~2.6–3.0 ppm (m, 4H): Methylene protons adjacent to Nitrogen (C2', C6').

-

~1.6–2.0 ppm (m, 4H): Remaining methylene protons (C3', C5').

-

-

NH Signal: Broad singlet (exchangeable), chemical shift varies with concentration/salt form.

Mass Spectrometry Workflow

Interpretation: Expect a parent ion at m/z 237.1 (³⁵Cl) and 239.1 (³⁷Cl) with a 3:1 intensity ratio.[1] Major fragments often include the loss of the piperidine ring or ring opening of the oxazole.

Therapeutic Relevance & Applications[3][6][7][8]

The 5-Chloro-2-(4-piperidyl)benzoxazole scaffold is not merely a chemical curiosity; it is a bioisostere of nucleotides and other heterocycles, widely used to target specific biological pathways.[1]

Key Therapeutic Targets

-

Kinase Inhibition (VEGFR-2 / c-Met):

-

Derivatives where the piperidine nitrogen is acylated with aromatic moieties have shown dual inhibitory activity against VEGFR-2 and c-Met, crucial pathways in tumor angiogenesis and metastasis.[1][6] The benzoxazole ring occupies the ATP-binding pocket, forming hydrogen bonds via the oxazole nitrogen.

-

-

GPCR Agonists (5-HT Receptors):

-

The basic nitrogen of the piperidine mimics the ethylamine side chain of serotonin (5-HT), allowing interaction with the conserved aspartate residue in 5-HT4 and 5-HT2A receptors.

-

-

Sleep Disorders (Orexin Antagonism):

-

Structurally related to Suvorexant intermediates, this scaffold aids in optimizing lipophilicity (LogP) and brain penetration for CNS drugs.

-

Derivatization Strategy

The secondary amine is the "handle" for library generation:

References

-

Eldehna, W. M., et al. (2025).[6] "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[1][6][7][8] International Journal of Molecular Sciences. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 5-Chloro-2-(piperidin-4-yl)benzoxazole.[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 199292-93-8|5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole|BLD Pharm [bldpharm.com]

- 2. 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone 97 53786-28-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Strategic Functionalization of the 5-Chlorobenzoxazole-Piperidine Scaffold at the Piperidine Nitrogen

Introduction: The Strategic Importance of the 5-Chlorobenzoxazole-Piperidine Core

The benzoxazole ring system is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to nucleic bases like guanine and adenine allows for favorable interactions with various biopolymers.[3][4] When coupled with a piperidine moiety, the resulting scaffold becomes a cornerstone for designing ligands targeting a plethora of receptors and enzymes.[5][6] The 5-chloro substituent on the benzoxazole ring often serves to enhance metabolic stability or modulate electronic properties, further refining the pharmacological profile.

The secondary amine of the piperidine ring is a critical handle for synthetic diversification. Functionalization at this nitrogen position directly influences the molecule's polarity, basicity, steric profile, and ability to form key hydrogen bonds with biological targets.[7] Consequently, the strategic modification of this site is a primary focus in lead optimization campaigns. This guide provides an in-depth analysis and validated protocols for the most effective methods of functionalizing the piperidine nitrogen on a 5-chlorobenzoxazole core, empowering researchers to generate diverse chemical libraries for drug discovery.

Logical Framework for N-Functionalization

The selection of a synthetic strategy for modifying the piperidine nitrogen depends on the desired functionality—alkyl, aryl, or acyl. Each class of transformation offers distinct advantages and requires specific experimental considerations. The diagram below illustrates the primary pathways from a common starting material.

Caption: Primary synthetic routes for functionalizing the piperidine nitrogen.

Comparative Analysis of N-Functionalization Strategies

Choosing the optimal reaction pathway is crucial for synthetic efficiency and success. The following table summarizes the key characteristics of the primary methods detailed in this guide.

| Strategy | Primary Method | Typical Reagents | Key Advantages | Potential Challenges |

| N-Alkylation | Direct SN2 Alkylation | Alkyl halide (R-X), K₂CO₃, DIPEA | Simple, readily available reagents. | Risk of over-alkylation to form quaternary salts; not suitable for sterically hindered halides.[8] |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | High selectivity, mild conditions, broad substrate scope, avoids over-alkylation.[9][10] | Requires a suitable carbonyl compound; reducing agent can be moisture-sensitive. | |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide (Ar-X), Pd catalyst, phosphine ligand, NaOtBu | Excellent for forming C-N aryl bonds; high functional group tolerance.[11] | Catalyst and ligand can be expensive; requires inert atmosphere; optimization may be needed. |

| N-Acylation | Amide Coupling | Carboxylic acid, HATU, EDCI; or Acyl Chloride | Forms stable amide bonds; vast commercial availability of carboxylic acids.[12] | Coupling reagents can be costly; acyl chlorides are often moisture-sensitive. |

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Principle: This highly reliable method involves the in situ formation of an iminium ion from the piperidine nitrogen and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild and selective hydride agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] The selectivity of NaBH(OAc)₃ for the iminium ion over the unreacted carbonyl prevents the formation of alcohol byproducts and eliminates the risk of over-alkylation common in direct alkylation methods.[9]

Workflow Diagram:

Caption: Step-by-step workflow for N-alkylation via reductive amination.

Materials and Reagents:

-

5-Chloro-2-(piperidin-4-yl)benzoxazole (1.0 eq.)

-

Aldehyde or Ketone (1.1 - 1.5 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 5-chloro-2-(piperidin-4-yl)benzoxazole.

-

Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).

-

Add the desired aldehyde or ketone (1.1 eq.) to the solution.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step if necessary.

-

Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture portion-wise over 5 minutes. Caution: The addition may cause slight effervescence.

-

Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to yield the pure N-alkylated product.

Validation and Troubleshooting:

-

Successful Reaction: Confirmed by LC-MS showing the appearance of the product mass and disappearance of the starting material. ¹H NMR will show new signals corresponding to the introduced alkyl group.

-

Troubleshooting - Stalled Reaction: If the reaction does not proceed, add a catalytic amount of acetic acid to facilitate iminium ion formation. If the carbonyl is sterically hindered, switching to a more reactive reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol may be beneficial, though this requires careful pH control.[14]

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig cross-coupling reaction is a powerful palladium-catalyzed method for forming C-N bonds.[11] It allows for the coupling of the piperidine nitrogen with aryl halides or triflates. The choice of phosphine ligand is critical and often depends on the electronic nature of the aryl halide. RuPhos is a versatile, electron-rich biarylphosphine ligand that is effective for a broad range of substrates.[11]

Materials and Reagents:

-

5-Chloro-2-(piperidin-4-yl)benzoxazole (1.0 eq.)

-

Aryl Halide (e.g., Aryl Bromide) (1.1 eq.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq.)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Toluene or Dioxane (anhydrous, degassed)

-

Schlenk flask or microwave vial, inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk flask or microwave vial, add Pd₂(dba)₃, RuPhos, and NaOtBu under an inert atmosphere. Note: NaOtBu is a strong base and hygroscopic; handle quickly and carefully.

-

Add the 5-chloro-2-(piperidin-4-yl)benzoxazole and the aryl halide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C. Monitor progress by LC-MS. Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel) to afford the N-aryl product.

Validation and Troubleshooting:

-

Successful Reaction: Confirmed by LC-MS. ¹H NMR will show characteristic signals for the newly introduced aryl group in the aromatic region.

-

Troubleshooting - Low Yield: The catalyst system is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. If reactivity is low, screen other ligands (e.g., XPhos, SPhos) and bases (e.g., LHMDS, Cs₂CO₃).[11]

Protocol 3: N-Acylation to Form Amides

Principle: N-acylation is a straightforward method to introduce an amide functionality, which can act as a hydrogen bond acceptor and impart rigidity. This can be achieved by reacting the piperidine with a reactive acyl chloride or by using a peptide coupling agent to activate a less reactive carboxylic acid.[12] The use of coupling agents like HATU is generally preferred due to milder conditions and higher functional group tolerance.

Materials and Reagents:

-

5-Chloro-2-(piperidin-4-yl)benzoxazole (1.0 eq.)

-

Carboxylic Acid (1.1 eq.)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous lithium chloride (LiCl) or sodium bicarbonate (NaHCO₃)

Procedure:

-

To a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF or DCM.

-

Add HATU and DIPEA to the solution. Stir at room temperature for 15-20 minutes to form the activated ester.

-

Add a solution of 5-chloro-2-(piperidin-4-yl)benzoxazole in the same solvent to the activated ester mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. If using DMF, washing with LiCl solution can help remove residual solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the pure N-acyl derivative.

Validation and Troubleshooting:

-

Successful Reaction: Confirmed by LC-MS. The amide product will show a characteristic C=O stretch in the IR spectrum (approx. 1630-1680 cm⁻¹). ¹H NMR will show a downfield shift of the protons alpha to the piperidine nitrogen.

-

Troubleshooting - Hydrolysis of Activated Ester: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate back to the carboxylic acid. If the reaction is slow, gentle heating (40 °C) may be applied.

References

- Top Curr Chem (Cham). 2024 Oct 21;382(4):33.

- Eur J Med Chem. 2015 Jun 5:97:778-85. Benzoxazoles and oxazolopyridines in medicinal chemistry studies.

- Benzoxazole: Synthetic Methodology and Biological Activities.

- World J Pharm Sci 2018; 6(10): 17-24. Benzoxazoles.

- International Journal of Research and Review.

- ResearchGate.

- BenchChem.

- Molecules. 2021; 26(23): 7338.

- Chem Rev. 2019 Dec 11;119(23):11887-11943. Reductive Amination in the Synthesis of Pharmaceuticals.

- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- ACS Omega. 2017 Aug 31;2(8):5177-5182. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- Pharmaceut Fronts 2023;5:e1–e14. Application of Chiral Piperidine Scaffolds in Drug Design.

- BenchChem. Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold.

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. wjpsonline.com [wjpsonline.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Synthesis of 5-Chloro-2-Substituted Benzoxazoles

Introduction: The Significance of the 5-Chloro-2-Substituted Benzoxazole Scaffold

The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets.[3] The introduction of a chlorine atom at the 5-position of the benzoxazole core has been shown to significantly modulate the molecule's physicochemical properties and biological activity, often enhancing its potency.[4][5]

Derivatives of 5-chloro-benzoxazole exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[1][5][6] For instance, certain 5-chloro-2-substituted sulfanyl-benzoxazoles have been investigated as potent anticonvulsant agents, while other analogues have shown promise as inhibitors of key enzymes in cancer pathways.[1][5] This diverse bioactivity makes the development of efficient, scalable, and versatile synthetic routes to this scaffold a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth overview of the primary synthetic strategies and detailed, field-proven protocols for the preparation of 5-chloro-2-substituted benzoxazoles, designed for practical application in a research setting.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of the 5-chloro-2-substituted benzoxazole core almost invariably begins with 2-amino-4-chlorophenol as the key starting material. The formation of the oxazole ring is achieved through a cyclization reaction involving the amino and hydroxyl groups of this precursor with a suitable electrophilic partner that provides the C2-substituent. The most common and reliable strategies involve condensation reactions with carboxylic acids (or their derivatives) and aldehydes.

Condensation with Carboxylic Acids and Derivatives

This is a robust and widely applicable method for synthesizing 2-aryl and 2-alkyl benzoxazoles.[7] The reaction proceeds via an initial acylation of the amino group of 2-amino-4-chlorophenol to form an o-hydroxy amide intermediate, which then undergoes intramolecular cyclodehydration to yield the final product.[7]

Causality: The choice of catalyst or reaction conditions is critical for driving the two-step process.

-

Acid Catalysis: Strong acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid act as both catalysts and dehydrating agents, facilitating the final ring-closing step at elevated temperatures.[5][8]

-

In Situ Acyl Chloride Formation: Carboxylic acids can be converted to more reactive acyl chlorides in situ using reagents like thionyl chloride, followed by condensation and cyclization.[8]

-

Amide Activation: Modern methods utilize activating agents like triflic anhydride (Tf₂O) to make tertiary amides electrophilic, allowing for mild and efficient coupling with the aminophenol.[9]

Condensation with Aldehydes

This one-pot approach is particularly effective for synthesizing 2-aryl and 2-heteroaryl benzoxazoles.[10] The reaction begins with the formation of a Schiff base (imine) intermediate between the 2-amino-4-chlorophenol and the aldehyde. This intermediate then undergoes an intramolecular oxidative cyclization to form the benzoxazole ring.[11]

Causality: An oxidant is required for the final cyclization step.

-

Catalyst as Oxidant: Many catalytic systems, particularly those involving transition metals, can facilitate the oxidation.[11]

-

External Oxidant: In some protocols, an external oxidant may be used. Air can often serve as a green and readily available oxidant.[11]

Part 2: Experimental Protocols

The following protocols are presented as self-validating systems, including detailed steps for reaction, work-up, purification, and characterization to ensure the integrity of the final product.

Protocol 1: Synthesis of 5-Chloro-2-Arylbenzoxazole via Carboxylic Acid Condensation

This protocol details a one-pot synthesis using methanesulfonic acid, a highly effective catalyst for the condensation of 2-amino-4-chlorophenol with an aromatic carboxylic acid.[7][8]

| Reagent/Material | Purpose | Supplier Example |

| 2-Amino-4-chlorophenol | Starting Material | Sigma-Aldrich |

| Aromatic Carboxylic Acid (e.g., Benzoic Acid) | C2-Substituent Source | Alfa Aesar |

| Thionyl Chloride (SOCl₂) | In situ Acyl Chloride Formation | Acros Organics |

| Methanesulfonic Acid (MsOH) | Catalyst & Dehydrating Agent | TCI Chemicals |

| Toluene | Solvent | Fisher Scientific |

| Ethyl Acetate (EtOAc) | Extraction Solvent | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | LabChem |

| Brine | Washing Agent | LabChem |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | EMD Millipore |

| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | Sorbent Technologies |

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic carboxylic acid (10.0 mmol, 1.0 equiv) and toluene (20 mL).

-

Acyl Chloride Formation: Carefully add thionyl chloride (12.0 mmol, 1.2 equiv) dropwise to the stirred suspension at room temperature. Heat the mixture to reflux (approx. 110 °C) for 1-2 hours. The mixture should become a clear solution.

-

Condensation: Cool the reaction mixture to room temperature. To this solution, add 2-amino-4-chlorophenol (10.0 mmol, 1.0 equiv) in one portion.

-

Catalysis and Cyclization: Add methanesulfonic acid (25.0 mmol, 2.5 equiv) dropwise to the mixture. An exotherm may be observed. Heat the reaction mixture to 100-110 °C and stir vigorously for 4-6 hours.

-

Senior Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the 2-amino-4-chlorophenol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 100 g).

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10]

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel.[12][13] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 98:2 hexane:EtOAc) to afford the pure 5-chloro-2-arylbenzoxazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 5-Chloro-2-Arylbenzoxazole via Aldehyde Condensation

This protocol describes a one-pot synthesis via the condensation of 2-amino-4-chlorophenol with an aromatic aldehyde, a method known for its efficiency and good yields.[10][11]

| Reagent/Material | Purpose | Supplier Example |

| 2-Amino-4-chlorophenol | Starting Material | Sigma-Aldrich |

| Aromatic Aldehyde (e.g., Benzaldehyde) | C2-Substituent Source | Alfa Aesar |

| Copper(II) Acetate (Cu(OAc)₂) | Catalyst | Strem Chemicals |

| Ethanol (EtOH) | Solvent | Fisher Scientific |

| Ethyl Acetate (EtOAc) | Extraction Solvent | VWR |

| Water (H₂O) | Washing Agent | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Acros Organics |

| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | Sorbent Technologies |

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-amino-4-chlorophenol (5.0 mmol, 1.0 equiv), the desired aromatic aldehyde (5.0 mmol, 1.0 equiv), and copper(II) acetate (0.5 mmol, 10 mol%).

-

Solvent Addition: Add ethanol (20 mL) to the flask.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 8-12 hours. The reaction can be conveniently left overnight.

-

Senior Scientist's Note: The copper catalyst facilitates the oxidative cyclization of the Schiff base intermediate. The reaction is often open to the air, which serves as the terminal oxidant.

-

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethyl acetate.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuum to obtain the crude product.[13]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield the pure 5-chloro-2-arylbenzoxazole.

-

Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Comprehensive Workflow and Data Summary

A successful synthesis relies on a systematic workflow from setup to final analysis.

Summary of Synthetic Methods

The table below provides a comparative summary of various methods for easy reference.

| Method | C2-Substituent Source | Catalyst/Reagent | Solvent | Temp (°C) | Typical Yield | Reference |

| Protocol 1 Analog | Carboxylic Acids | MsOH / SOCl₂ | Toluene | 110 | 80-95% | [7][8] |

| Protocol 2 Analog | Aldehydes | Cu(OAc)₂ | Ethanol | 80 | 85-96% | [11] |

| PPA Method | Carboxylic Acids | Polyphosphoric Acid (PPA) | PPA (neat) | 180-220 | 70-90% | [5] |

| Amide Activation | Tertiary Amides | Tf₂O / 2-Fluoropyridine | Dichloromethane | RT | 85-98% | [9] |

| Solvent-Free | Aldehydes | BAIL Gel Catalyst | None | 130 | 90-95% | [13] |

Conclusion

The one-pot synthesis of 5-chloro-2-substituted benzoxazoles from 2-amino-4-chlorophenol represents a significant advancement over classical multi-step methods.[10] The protocols detailed in this guide highlight versatile, efficient, and reproducible approaches using either carboxylic acids or aldehydes as reaction partners. These methods provide researchers and drug development professionals with robust and scalable pathways to access this important class of heterocyclic compounds, thereby facilitating the exploration of their vast therapeutic potential.

References

- Benchchem. (n.d.). One-pot synthesis methods for substituted benzoxazoles. BenchChem.

- Reddy, G. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications.

- Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Wang, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.

- Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.

- ChemicalBook. (2022). Synthesis of Benzoxazoles. ChemicalBook.

- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.

- Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. BenchChem.

- Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen.

- El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles. BenchChem.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 12. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Using 5-Chloro-2-(piperidin-4-yl)benzoxazole in SAR studies

Application Note: Strategic Utilization of 5-Chloro-2-(piperidin-4-yl)benzoxazole in SAR Campaigns

Abstract

This guide details the strategic application of 5-Chloro-2-(piperidin-4-yl)benzoxazole (referred to herein as 5-Cl-PBZ ) as a privileged scaffold in Structure-Activity Relationship (SAR) studies. While frequently utilized as an intermediate for serotonergic (5-HT), histaminergic (H3), and kinase (VEGFR-2) ligands, its utility lies in its dual-vector modifiability. This note provides validated protocols for synthesizing the core, generating divergent libraries via the piperidine nitrogen, and exploiting the 5-chloro handle for biophysical optimization.

Introduction: The Privileged Scaffold Status

In medicinal chemistry, 5-Cl-PBZ represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

-

Pharmacophore Logic:

-

The Piperidine Moiety: Provides a basic nitrogen (

) to interact with conserved Aspartate or Glutamate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors). -

The Benzoxazole Core: A planar, bioisostere of indole and benzothiazole. It facilitates

stacking interactions (e.g., with Phenylalanine or Tryptophan residues). -

The 5-Chloro Substituent: A critical modulator of lipophilicity (

) and metabolic stability. It fills hydrophobic sub-pockets and blocks metabolic oxidation at the susceptible 5-position.

-

Chemical Profile & Handling

| Property | Data / Guideline |

| CAS Registry | 135439-44-6 (Generic Core); 564483-18-7 (Related Salt) |

| Molecular Weight | 236.68 g/mol |

| Solubility | Moderate in DMSO (>20 mM); Low in water (neutral pH); High in acidic media. |

| Storage | Hygroscopic as HCl salt. Store at -20°C under inert atmosphere. |

| Stability | Stable to hydrolysis. The benzoxazole ring is susceptible to ring-opening under strong basic conditions at high temperatures ( |

SAR Strategy & Decision Logic

Effective SAR campaigns using 5-Cl-PBZ exploit two distinct vectors. The following decision tree illustrates the logical flow for library generation.

Figure 1: SAR Decision Tree highlighting the two primary vectors for modification. Vector A is used for exploring the "Left-Hand Side" (LHS) of the binding pocket, while Vector B modulates the "Right-Hand Side" (RHS) electronic/steric environment.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (If not purchased)

Context: Many commercial vendors supply the N-Boc protected version. If synthesis from scratch is required, the Polyphosphoric Acid (PPA) cyclization is the industry standard.

Reagents: 2-Amino-4-chlorophenol, Isonipecotic acid (Piperidine-4-carboxylic acid). Mechanism: Condensation followed by dehydration-driven cyclization.

-

Mix: In a round-bottom flask, combine 2-Amino-4-chlorophenol (1.0 eq) and Isonipecotic acid (1.1 eq) in Polyphosphoric Acid (PPA) (10 vol).

-

Heat: Stir at 180–200°C for 4–6 hours. Note: High temperature is required to drive the formation of the benzoxazole ring.

-

Quench: Cool to ~80°C and pour onto crushed ice/water.

-

Neutralize: Basify carefully with 50% NaOH solution to pH > 10. The product will precipitate.

-

Extract: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

-

Purify: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH₃).

Protocol B: N-Functionalization (Library Generation)

Context: This is the primary method for generating SAR diversity.

Method: Amide Coupling (HBTU/HATU conditions)

-

Prepare: Dissolve 5-Cl-PBZ (1.0 eq) in DMF (0.1 M concentration).

-

Add Base: Add DIPEA (3.0 eq).

-

Activate: In a separate vial, pre-activate the Carboxylic Acid (R-COOH, 1.2 eq) with HATU (1.2 eq) in DMF for 15 minutes.

-

Combine: Add the activated acid solution to the scaffold solution.

-

Incubate: Shake/Stir at RT for 2–12 hours. Monitor by LCMS.

-

Workup: For high-throughput, use SCX-2 (Strong Cation Exchange) cartridges.

-

Load reaction mixture.[1]

-

Wash with MeOH (removes non-basic impurities/acids).

-

Elute product with 2M NH₃ in MeOH.

-

Protocol C: Advanced SAR – Functionalizing the 5-Chloro Handle

Context: Aryl chlorides on benzoxazoles are deactivated compared to bromides. Standard Pd(PPh₃)₄ conditions often fail. Use advanced precatalysts.

Method: Suzuki-Miyaura Cross-Coupling

-

Reactants: 5-Cl-PBZ (N-protected, e.g., N-Boc) (1.0 eq), Aryl Boronic Acid (1.5 eq).

-

Catalyst System: XPhos Pd G2 or Pd(dtbpf)Cl₂ (0.05 eq). Crucial: These bulky, electron-rich ligands activate the oxidative addition of the aryl chloride.

-

Base: K₃PO₄ (3.0 eq) in 1,4-Dioxane/Water (4:1).

-

Conditions: Microwave irradiation at 100°C for 1 hour or reflux for 12 hours.

-

Deprotection: Removal of N-Boc (if applicable) using TFA/DCM.

Data Analysis & Interpretation

When analyzing SAR data derived from this scaffold, look for the following trends:

| Observation | Structural Implication | Mechanistic Hypothesis |

| Loss of Potency upon N-Acylation | The basic amine was critical. | The target requires a salt bridge (ionic interaction) with an Asp/Glu residue. Switch to Reductive Amination (maintains basicity). |

| Gain of Potency with 5-Cl -> 5-Ph | Hydrophobic pocket expansion. | The 5-position projects into a deep lipophilic pocket. Explore larger aromatics or biaryls here. |

| Loss of Potency with 5-Cl -> 5-H | Halogen bond / Lipophilicity. | The Chlorine atom is providing essential lipophilicity or a specific halogen bond. |

Troubleshooting & Expert Insights

-

Issue: Poor Solubility in Assay Media.

-

Cause: The benzoxazole core is flat and lipophilic (LogP ~2.5–3.0 depending on R).

-

Solution: Limit DMSO concentration to <1%. If N-substitution is lipophilic, introduce solubilizing groups (e.g., morpholine, piperazine) at the distal end of the R-group.

-

-

Issue: Regioselectivity during Synthesis.

-

Insight: When synthesizing the core from 2-amino-4-chlorophenol, the cyclization is generally regioselective due to the nucleophilicity difference between the -OH and -NH₂ groups. However, confirm structure via NOESY NMR if using asymmetric reagents.

-

-

Issue: "Flat" SAR.

-

Insight: If modifying the piperidine nitrogen yields no change in activity, the nitrogen may be solvent-exposed. Focus optimization on the 5-position (Vector B) to anchor the molecule.

-

References

-

MDPI. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[2] Available at: [Link] (General scaffold context).

-

National Institutes of Health (NIH). (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry.[1][3][4][5] Available at: [Link]

-

MDPI Pharmaceuticals. (2025).[6] Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.[6][7] Available at: [Link]

-

ACS Infectious Diseases. (2025).[8] Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Reductive Amination of Piperidinyl Benzoxazoles

Strategic Overview

The piperidinyl benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in GPCR ligands (e.g., 5-HT, Dopamine receptors) and antipsychotic candidates. Functionalizing the secondary amine of the piperidine ring is a critical diversification step.

While alkyl halides are traditionally used for N-alkylation, they often suffer from over-alkylation (quaternization) and limited commercial availability. Reductive amination offers a superior alternative: it is chemoselective, suppresses over-alkylation, and utilizes the vast commercially available library of aldehydes and ketones.[1]

The Mechanistic Logic

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike Sodium Cyanoborohydride (

-

Step 1 (Equilibrium): The secondary amine of the piperidinyl benzoxazole attacks the carbonyl electrophile to form a carbinolamine, which dehydrates to an iminium ion.

-

Step 2 (Irreversible Reduction): STAB delivers a hydride to the iminium carbon. Crucially, the electron-withdrawing acetoxy groups on boron make STAB less nucleophilic than

, preventing direct reduction of the aldehyde/ketone substrate.

Figure 1: Mechanistic pathway of reductive amination using STAB. The rate of iminium reduction is significantly faster than carbonyl reduction, ensuring selectivity.[2]

Detailed Experimental Protocol

Reagents & Materials[2][4][5]

-

Amine Substrate: 4-(1,3-Benzoxazol-2-yl)piperidine (or derivative).

-

Carbonyl: 1.1–1.2 equivalents (Aldehydes) or 1.5 equivalents (Ketones).

-

Reductant: Sodium Triacetoxyborohydride (STAB), 95% grade.

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[4][5][6]

-

Note: DCE is preferred due to the high solubility of benzoxazole derivatives and its non-coordinating nature.

-

-

Additive: Glacial Acetic Acid (AcOH).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Amine basis)

-

Preparation of Reaction Mixture:

-

In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the piperidinyl benzoxazole substrate in 5.0 mL of DCE (0.2 M concentration).

-

Checkpoint: Ensure the amine is fully dissolved. If the benzoxazole moiety causes solubility issues, add small amounts of DCM or warm slightly to 35°C.

-

-

Addition of Electrophile:

-

Add 1.1 mmol (1.1 eq) of the aldehyde.

-

Optimization: If using a ketone , add 1.5 eq of ketone and 1.0 eq of Acetic Acid to catalyze imine formation.

-

-

Imine Formation (The "Incubation"):

-

Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen/Argon.

-

Why? Although STAB allows for "one-pot" addition, a brief incubation ensures the equilibrium shifts toward the imine/iminium species before the reductant is introduced, minimizing direct reduction of the carbonyl.

-

-

Reduction:

-

Add 1.4 mmol (1.4 eq) of STAB in a single portion.

-

Observation: Mild effervescence may occur.

-

Seal the vessel and stir at RT.

-

-

Monitoring:

-

Monitor via LCMS or TLC (Mobile phase: 5-10% MeOH in DCM) at 1 hour and 3 hours.

-

Success Criteria: Disappearance of the secondary amine peak (M+H) and appearance of the alkylated product (M+R+H).

-

-

Workup (Quenching):

-

Once complete, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ .

-

Stir vigorously for 15 minutes.

-

Critical Step: This hydrolyzes the borate-amine complexes which can otherwise trap the product in the aqueous phase or lower yields.

-

-

Isolation:

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine (1 x 10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Critical Variables & Optimization

Not all substrates behave identically.[6] Use this matrix to adjust parameters based on the specific benzoxazole substitution pattern or the steric bulk of the carbonyl.

| Parameter | Standard Condition | Optimization for Low Reactivity | Optimization for Solubility |

| Solvent | DCE (1,2-Dichloroethane) | DCE + 5% AcOH | DCM/MeOH (4:1) |

| Reductant | NaBH(OAc)₃ (STAB) | NaBH₃CN (requires MeOH/AcOH) | STAB (Increase to 2.0 eq) |

| Temperature | 20–25 °C | 40–50 °C | 30 °C |

| Time | 2–4 Hours | 16–24 Hours | N/A |

| Acid Additive | None (Aldehydes) | 1.0–2.0 eq AcOH (Ketones) | TFA (catalytic, rare) |

Solvent Selection Logic

-

DCE: Best general solvent.[7][5] High solubility for aromatics; accelerates STAB reactions compared to THF.

-

THF: Use if the substrate has very high polarity or if DCE is restricted. Slower reaction rates.

-

Methanol: Avoid with STAB if possible. Methanol reacts slowly with STAB (solvolysis), consuming the reagent. If MeOH is required for solubility, use Sodium Cyanoborohydride (

) instead, adjusting pH to ~5-6 with acetic acid.

Troubleshooting & Decision Logic

Use the following workflow to diagnose low yields or incomplete conversions.

Figure 2: Decision matrix for troubleshooting incomplete reactions.

Common Failure Modes

-

Steric Hindrance: If reacting a benzoxazole-piperidine with a bulky ketone (e.g., cyclohexanone or substituted acetophenone), the imine formation is the rate-limiting step.

-

Fix: Pre-mix amine, ketone, and acetic acid (2 eq) with 4Å molecular sieves for 2 hours before adding STAB.

-

-

Benzoxazole Instability: While rare, the benzoxazole ring can open under highly acidic conditions or strong reduction.

-

Validation: STAB is mild enough to leave the benzoxazole intact. Avoid using strong mineral acids (HCl) during the reaction workup; stick to Acetic Acid for catalysis.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

-

Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.

-

BenchChem Application Notes. One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Benzoxazole Piperidine Intermediates

Subject: Technical Guide for the Isolation and Purification of Benzoxazole-Piperidine Scaffolds To: Medicinal Chemists, Process Chemists, and Purification Specialists From: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

Benzoxazole piperidine intermediates represent a "privileged scaffold" in drug discovery, frequently appearing in antipsychotics, anticancer agents (VEGFR/c-Met inhibitors), and antihistamines.[1] However, their purification presents a distinct duality of challenges:

-

The "Amine Problem": The secondary amine of the piperidine ring (

) interacts strongly with acidic silanols on silica gel, leading to severe peak tailing (streaking) and yield loss. -

The "Benzoxazole Core": This heterocyclic system is lipophilic and weakly basic (

), often causing solubility issues in polar aqueous buffers while co-eluting with non-polar byproducts in organic solvents.

This guide provides a modular, self-validating purification strategy designed to exploit these physicochemical properties for maximum purity and recovery.

Module 1: The First Line of Defense – Acid-Base Extraction

Before attempting chromatography, you must exploit the significant

The Protocol: Differential pH Extraction

Prerequisite: Crude reaction mixture (e.g., from PPA cyclization or amide coupling).[1]

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.

-

Acid Wash (Targeting Piperidine):

-

Organic Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

-

Basification (The Release):

-

Cool the aqueous layer to 0°C (exothermic reaction).

-

Slowly add 4.0 M NaOH or Sat.

until -

Checkpoint: The solution should turn cloudy as the free base precipitates or oils out.

-

-

Extraction: Extract the basic aqueous layer with DCM or EtOAc (

). -

Drying: Dry over

, filter, and concentrate.

Visual Workflow: Acid-Base Logic

Figure 1: Differential extraction workflow exploiting the basicity of the piperidine nitrogen to isolate the target scaffold from neutral/acidic byproducts.

Module 2: Flash Chromatography Solutions

If the acid-base workup yields <95% purity, flash chromatography is required. Standard silica gel is acidic (

Method A: The "Neutralized Silica" Technique (Recommended)

Instead of just adding amine to the mobile phase, pretreating the silica ensures uniform deactivation.

-

Slurry Preparation: Suspend the required amount of silica gel in a solution of 1% Triethylamine (TEA) in Hexanes or DCM.

-

Packing: Pour the slurry into the column.

-

Flushing: Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 100% DCM) to remove excess free TEA.

-

Elution: Run your gradient (e.g., 0–10% MeOH in DCM).

-

Note: You may still need 0.5% TEA in the mobile phase if the compound is very polar.

-

Method B: Mobile Phase Modifiers (Quick Fix)

For rapid purification without repacking:

-

Solvent A: DCM + 1%

(7N in MeOH) or 1% TEA. -

Solvent B: MeOH + 1%

or 1% TEA. -

Warning: TEA absorbs UV light below 250 nm. Ensure your detector is set to >254 nm (benzoxazoles absorb strongly at ~280-300 nm) to avoid baseline drift.

Data Comparison: Modifier Efficiency

| Modifier | Pros | Cons | Best For |

| Triethylamine (TEA) | Excellent peak shape; easy to use.[1] | High UV background; difficult to remove (high bp). | UV-inactive impurities; large scale. |

| Ammonia ( | Volatile (easy removal); low UV background.[1] | Immiscible with pure DCM (requires MeOH); odor. | Final polishing; LC-MS sensitive steps. |

| Diethylamine (DEA) | Stronger base than TEA; sharper peaks. | Very difficult to remove traces. | Separation of close regioisomers. |

Module 3: Crystallization & Salt Formation

Benzoxazole piperidines often isolate as viscous oils or amorphous foams. Converting them to crystalline salts is the most scalable purification method, often bypassing chromatography entirely.

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the free base oil in a minimum volume of Isopropanol (IPA) or Ethanol .

-

Acidification: Dropwise add HCl in Dioxane (4M) or HCl in Ether (2M) at Room Temperature.

-

Target: 1.1 equivalents of HCl.

-

-

Crystallization:

-

If precipitate forms immediately: Heat to reflux until dissolved, then cool slowly.

-

If no precipitate: Add Diethyl Ether or MTBE (anti-solvent) dropwise until turbid.

-

-

Isolation: Filter the solid. Wash with cold Ether.

Why this works: The lattice energy of the piperidinium chloride salt drives the exclusion of impurities that remained trapped in the oil phase.

Module 4: Preparative HPLC (The Polishing Step)

For drug discovery candidates requiring >98% purity, Reversed-Phase (RP) HPLC is the gold standard.[1]

Buffer Selection Decision Tree

-

Low pH (Acidic): 0.1% TFA or Formic Acid.

-

High pH (Basic): 10mM Ammonium Bicarbonate (

).[1]-

Result: Product elutes as a free base.

-

Benefit: At pH 10, the piperidine is neutral (

).[1] This drastically increases retention on C18, separating it from polar impurities that elute at the void volume.

-

Figure 2: HPLC buffer selection guide based on solubility and retention requirements.

Troubleshooting & FAQs

Q1: My compound is "stuck" on the silica column even with 10% MeOH. What happened? A: You likely experienced "chemisorption." The basic amine formed a salt with the acidic silanols.

-

Fix: Switch to a mobile phase containing 1% Triethylamine immediately. If that fails, flush the column with 10% Ammonia in Methanol to strip the amine off the silica.

Q2: I see a double peak in HPLC, but NMR shows it's pure. Why? A: This is likely atropisomerism or a rotamer effect, common in benzoxazole-piperidine amides.

-

Verification: Run the HPLC at a higher temperature (e.g., 50°C).[1] If the peaks merge, they are rotamers, not impurities.

Q3: The product is an oil that won't solidify after workup. A: Benzoxazole piperidines are notorious for trapping solvent.

-

Fix: Dissolve in a small amount of DCM and evaporate slowly on a rotovap while adding Hexanes. This "azeotropic displacement" often induces precipitation. Alternatively, form the Oxalate salt (using oxalic acid in acetone), which is highly crystalline.[1]

Q4: My yield is low after PPA cyclization. A: PPA is extremely viscous and traps product.

-

Fix: When quenching, pour the hot PPA into crushed ice and stir for at least 1 hour to ensure the viscous matrix breaks down and releases the trapped benzoxazole.

References

-

Synthesis of Benzoxazole Derivatives: Journal of the American Chemical Society. "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles."

-

Piperidine Purification & Salts: BenchChem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products."

-

Silica Gel Interactions: Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?"

-

Anticancer Benzoxazole-Piperidines: MDPI Pharmaceuticals. "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."

-

General Amine Flash Chromatography: University of Rochester. "Troubleshooting Thin Layer Chromatography (Amines)."

Sources

- 1. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Stability of 5-Chloro-2-(piperidin-4-yl)benzoxazole in Solution

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2-(piperidin-4-yl)benzoxazole. It addresses common questions and troubleshooting scenarios related to the compound's stability in solution, offering field-proven insights and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and storing the compound correctly.

Q1: What is the expected general stability of 5-Chloro-2-(piperidin-4-yl)benzoxazole in solution?

The core benzoxazole ring is an aromatic heterocyclic system, which confers a moderate to high degree of chemical stability.[1][2] However, the overall stability of the molecule in solution is influenced by its substituents and the solution environment. The piperidinyl group contains a basic secondary amine, making the molecule susceptible to pH-dependent effects. The chloro-substituent on the benzene ring is an electron-withdrawing group that can influence the reactivity of the aromatic system.[3] While generally stable under neutral, ambient conditions protected from light, its stability can be compromised by extremes of pH, temperature, and exposure to oxidative or photolytic stress.

Q2: How does pH affect the solubility and stability of this compound?

The piperidinyl moiety (pKa of the secondary amine is typically ~11) is the primary driver of pH-dependent behavior.

-

Solubility: In acidic to neutral pH (pH < 8), the piperidine nitrogen will be protonated, forming a cationic salt. This salt form is expected to have significantly higher aqueous solubility compared to the neutral free base form, which predominates at higher pH. Therefore, to achieve dissolution in aqueous buffers, acidification is often necessary.

-

Stability: The stability of the benzoxazole ring itself can be pH-sensitive. Benzoxazoles can be susceptible to hydrolytic cleavage of the oxazole ring under strongly acidic or alkaline conditions, although this often requires elevated temperatures.[4] The primary concern for this specific molecule at extreme pH is likely hydrolysis. A preliminary pH stability screen is highly recommended for any aqueous formulation development.

Q3: What are the recommended solvents for preparing stock solutions?

The choice of solvent is critical for ensuring the compound's stability during storage and use. The molecule's polarity suggests solubility in polar aprotic solvents.

| Solvent Type | Recommended Solvents | Rationale & Best Practices |

| Primary (for long-term storage) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | These polar aprotic solvents are excellent at dissolving a wide range of organic molecules and are generally non-reactive towards the benzoxazole core.[5] Prepare high-concentration stock solutions (e.g., 10-50 mM), aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C. |

| Secondary (for intermediate dilutions) | Acetonitrile (ACN), Ethanol, Methanol | These are suitable for creating working solutions from a DMSO stock for immediate use in assays. Be aware that protic solvents like alcohols could potentially react with the compound under certain conditions over long periods. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), HEPES, TRIS | Use is highly dependent on the required concentration and pH. Due to the low intrinsic aqueous solubility of the free base, direct dissolution may be difficult. It is often preferable to dilute a small volume of a high-concentration DMSO stock into the aqueous buffer immediately before the experiment. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). |

Q4: How should I properly store solutions of 5-Chloro-2-(piperidin-4-yl)benzoxazole?

Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

-

Temperature: For long-term stability, store stock solutions in DMSO or DMF at -20°C or, preferably, -80°C.

-

Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Aromatic and heterocyclic systems can be susceptible to photolytic degradation.

-

Atmosphere: For maximum stability, consider flushing aliquots with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen and prevent potential oxidation over time.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem: My compound has precipitated from my aqueous buffer after dilution from a DMSO stock.

This is a common issue related to the compound's low aqueous solubility.

Caption: Troubleshooting flowchart for compound precipitation.

Detailed Steps:

-

Verify pH: Check the pH of your final aqueous solution. The neutral form of the molecule is less soluble. Lowering the pH (e.g., to 6.5-7.0) will protonate the piperidine and should increase solubility.

-

Check Final Concentration: You may be exceeding the solubility limit in your specific buffer system, even with a co-solvent like DMSO. Try preparing a more dilute solution.

-

Mixing Method: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can crash out. Vortex immediately after addition.

Problem: I am observing new peaks in my HPLC/LC-MS analysis of a stored solution.

This indicates that the compound is degrading. The goal is to identify the cause and prevent it.

| Troubleshooting Checklist | Action |

| 1. Review Storage Conditions | Were the solutions protected from light? Stored at the correct temperature (-20°C or -80°C)? Were they subjected to multiple freeze-thaw cycles? |

| 2. Analyze the Degradants | Use LC-MS to get the mass of the new peaks. A mass increase of +16 Da suggests oxidation. A mass change corresponding to the loss of the piperidinyl group or cleavage of the oxazole ring suggests hydrolysis. |

| 3. Check the Solvent/Buffer | Was the solvent of appropriate quality (e.g., anhydrous DMSO)? Could a component of your buffer be reactive? For example, some phosphate buffers can interact with compounds under certain conditions. |

| 4. Perform a Forced Degradation Study | To proactively understand potential liabilities, conduct a forced degradation study (see Protocol 2). This will help you identify if the compound is sensitive to acid, base, oxidation, or light, and the observed degradants can be matched to those from the study.[6] |

Problem: My biological assay results are inconsistent or show a loss of activity over time.

This is often a direct consequence of solution instability.

-

Always Use Freshly Prepared Solutions: The most reliable practice is to make fresh dilutions from a frozen, validated stock solution for every experiment. Avoid using aqueous working solutions that have been stored for more than a few hours unless their stability has been explicitly confirmed.

-

Assess Stability in Assay Media: The compound may be unstable in the complex biological matrix of your cell culture media or assay buffer. Perform a stability test by incubating the compound in the assay media under experimental conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. Sample at different time points and analyze by HPLC to quantify the remaining parent compound.

Part 3: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing stability in a scientifically rigorous manner.

Protocol 1: Preparation and Handling of Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution.

-

Weighing: Carefully weigh the solid 5-Chloro-2-(piperidin-4-yl)benzoxazole hydrochloride salt or free base in a clean vial.

-

Solvent Addition: Add anhydrous, HPLC-grade DMSO to achieve the desired concentration (e.g., 20 mM). Use a calibrated pipette.

-

Dissolution: Vortex thoroughly for 1-2 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution.

-

Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene or amber glass vials. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.

-

Inert Gas Overlay: For maximum long-term stability, gently flush the headspace of each vial with an inert gas like argon or nitrogen before capping tightly.

-

Storage: Label vials clearly with compound name, concentration, solvent, and date. Store immediately at -80°C.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[6][7] This workflow exposes the compound to harsh conditions to predict its degradation pathways.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. biomedres.us [biomedres.us]

- 7. velescopharma.com [velescopharma.com]

Validation & Comparative

Technical Validation Guide: Purity Assessment of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole

Executive Summary

Validating the purity of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole presents a classic analytical dichotomy often encountered in drug discovery: the sensitivity of chromatography versus the accuracy of spectroscopy.

This molecule contains two distinct functional domains that dictate its analytical behavior:

-

The Benzoxazole Core: A lipophilic, UV-active planar system.

-

The Piperidine Moiety: A secondary aliphatic amine (

), which is highly polar and prone to silanol interactions.

This guide challenges the default reliance on simple HPLC Area% integration, which often overestimates purity due to the poor UV response of non-chromophoric synthetic precursors (e.g., isonipecotic acid). We compare RP-HPLC-UV/MS (Method A) against Quantitative NMR (qNMR) (Method B), demonstrating why qNMR is the superior "primary standard" for early-phase validation when reference standards for impurities are unavailable.

The Analytical Challenge: Structure-Derived Risks

Before selecting a method, one must understand the "Failure Modes" of the molecule based on its synthesis. The standard synthesis involves the condensation of 2-amino-4-chlorophenol with isonipecotic acid (or its derivatives).

| Potential Impurity | Structural Risk | Detection Challenge |

| 2-Amino-4-chlorophenol | Unreacted Starting Material | High UV response; oxidizes easily (turning samples brown/pink). |

| Isonipecotic Acid | Unreacted Starting Material | UV Silent (no chromophore). Invisible to standard HPLC-UV at >220nm. |

| Open-Ring Amide | Incomplete Cyclization | Isobaric or +18 Da (hydration). Similar polarity to product. |

| Piperidine N-Oxide | Degradation Product | Highly polar; elutes in void volume on C18. |

Comparative Methodology

Method A: RP-HPLC-UV/MS (The Sensitivity Standard)

Best for: Detecting trace impurities (<0.1%) and degradation profiling.

The "Piperidine Problem": The secondary amine in the piperidine ring will interact strongly with residual silanols on silica-based columns, leading to severe peak tailing. Standard neutral gradients will fail.

-

Solution: You must use either a High pH mobile phase (pH > 9.5) to keep the amine uncharged, or a Low pH mobile phase (pH < 2.5) with an ion-pairing agent or TFA to fully protonate it and saturate silanols.

Method B: Quantitative NMR (The Accuracy Standard)

Best for: Absolute purity assay and salt stoichiometry determination.

The "Response Factor" Advantage: Unlike HPLC, where response factors vary wildy (e.g., the benzoxazole absorbs UV strongly, but the piperidine precursor does not), 1H NMR response is strictly molar.

-

Application: qNMR allows you to quantify the exact mass % of the compound using an internal standard (e.g., Maleic Acid or Dimethyl sulfone) without needing a reference standard of the analyte itself.

Experimental Protocols

Protocol A: Ion-Suppression RP-HPLC

This protocol uses a low-pH approach compatible with Mass Spectrometry (LC-MS).

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA suppresses silanol activity better than Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 40°C.

-

Detection: UV at 254 nm (Benzoxazole max) and 210 nm (Amide/End absorption).

-

Gradient:

-

0.0 min: 5% B

-

10.0 min: 95% B

-

12.0 min: 95% B

-

12.1 min: 5% B (Re-equilibration)

-

Critical Check: If the piperidine peak asymmetry factor (

Protocol B: High-Precision qNMR

This protocol ensures full relaxation of nuclei for quantitative integration.

-

Instrument: 400 MHz (or higher) NMR.

-

Solvent: DMSO-

(Preferred for solubility of benzoxazoles). -

Internal Standard (IS): Maleic Acid (Traceable Reference Material).

-

Why: Maleic acid singlet (

6.2 ppm) is in a clean region, distinct from benzoxazole aromatics (

-

-

Sample Prep:

-

Weigh ~10 mg of Sample (precision

0.01 mg). -

Weigh ~5 mg of Maleic Acid (precision

0.01 mg). -

Dissolve together in 0.6 mL DMSO-

.

-

-

Acquisition Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (

): 60 seconds. (Crucial: Must be -

Scans: 16 or 32.

-

Temperature: 298 K.

-

Data Visualization & Logic Flow

Diagram 1: Impurity Origin & Detection Logic

This diagram traces the path from synthesis to detection, highlighting where HPLC and qNMR succeed or fail.

Caption: Workflow demonstrating the risk of "Invisible Impurities" in HPLC-UV and the corrective capability of qNMR.

Diagram 2: Decision Matrix

When to use which method during the development lifecycle.

Caption: Decision tree for selecting the appropriate validation method based on resource availability and accuracy requirements.

Data Analysis Summary

| Feature | Method A: HPLC-UV (254 nm) | Method B: 1H qNMR |

| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) |

| Limit of Detection (LOD) | Excellent (~0.05%) | Moderate (~1.0%) |

| Specificity | High (Separates isomers) | High (Distinct chemical shifts) |

| Blind Spots | Non-UV active impurities (e.g., salts, aliphatic acids) | Overlapping proton signals |

| Sample Requirement | < 1 mg | 10-20 mg |

| Reference Standard | Required for accurate quant | Not Required (Internal Std used) |

Conclusion: For This compound , HPLC-UV is necessary to prove the sample is free of closely related organic impurities (like regioisomers). However, qNMR is mandatory to establish the "Assay Value" (Potency) because the synthetic precursor (isonipecotic acid) lacks UV absorbance and will be missed by HPLC, leading to a potentially dangerous overdose in biological assays if purity is assumed to be 100%.

References

-

ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-